Ji-101

Beschreibung

Angiogenesis Inhibitor JI-101 is an orally active inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor beta (PDGFRb), and the ephrin B4 receptor B4 (EphB4) with potential antiangiogenic and antineoplastic activities. Angiogenesis inhibitor JI-101 binds to and inhibits VEGFR2, PDGFRb and EphB4, which may inhibit tumor angiogenesis and, so, cellular proliferation in tumor cells overexpressing VEGFR2, PDGFRb and EphB4. The receptor tyrosine kinases VEGFR2, PDGFRb and EphB4 may be overexpressed in a number of different cancer cell types and may play crucial roles in tumor angiogenesis.

JI-101 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

3D Structure

Eigenschaften

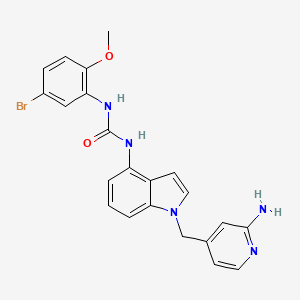

IUPAC Name |

1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrN5O2/c1-30-20-6-5-15(23)12-18(20)27-22(29)26-17-3-2-4-19-16(17)8-10-28(19)13-14-7-9-25-21(24)11-14/h2-12H,13H2,1H3,(H2,24,25)(H2,26,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBFYBLSJMEBEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)NC(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC(=NC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900573-88-8 |

Source

|

| Record name | CGI-1842 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900573888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGI-1842 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12744 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | JI-101 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/980M4N37DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ji-101: A Multi-Targeted Tyrosine Kinase Inhibitor Disrupting Angiogenesis

An In-depth Technical Guide on the Mechanism of Action

Ji-101 is an orally available, multi-kinase inhibitor designed to potently and selectively disrupt tumor angiogenesis by targeting three key receptor tyrosine kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4).[1][2][3][4] This unique triple-targeting mechanism allows Ji-101 to inhibit multiple critical stages of angiogenesis, offering a potential advantage in overcoming tumor resistance and enhancing anti-tumor efficacy.[3]

Core Mechanism of Action: Simultaneous Inhibition of Key Angiogenic Pathways

Ji-101 exerts its anti-angiogenic effects by competitively inhibiting the ATP-binding sites of the intracellular kinase domains of VEGFR-2, PDGFR-β, and EphB4. This blockade prevents the autophosphorylation and subsequent activation of these receptors, thereby disrupting the downstream signaling cascades that are crucial for the proliferation, migration, and survival of endothelial cells, as well as the recruitment of perivascular cells.

Targeting the VEGFR-2 Signaling Pathway

VEGFR-2 is a primary mediator of VEGF-induced angiogenesis. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of intracellular signals. Ji-101's inhibition of VEGFR-2 is expected to block these downstream pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are critical for endothelial cell proliferation and survival.

Targeting the PDGFR-β Signaling Pathway

PDGFR-β, expressed on pericytes and smooth muscle cells, plays a crucial role in the maturation and stabilization of newly formed blood vessels. By inhibiting PDGFR-β, Ji-101 is believed to disrupt the recruitment of these perivascular cells, leading to vessel destabilization and increased permeability. This action complements its direct anti-endothelial effects.

Targeting the EphB4 Signaling Pathway

The EphB4 receptor and its ligand, ephrin-B2, are critical for the remodeling and maturation of the capillary plexus during angiogenesis. Inhibition of EphB4 by Ji-101 is a novel mechanism not found in many other angiogenesis inhibitors.[3][4] This action is thought to interfere with the proper assembly and stabilization of the vascular network.

Quantitative Data

While specific IC50 values for Ji-101 against its target kinases are not publicly available in the reviewed literature, preclinical studies have described it as having high potency, generally in the sub-100 nM range, in both enzymatic and cell-based assays.[5] Further quantitative data from these preclinical evaluations are summarized below.

Table 1: Preclinical Efficacy of Ji-101

| Assay Type | Model | Key Findings | Reference |

|---|

| In vivo | MDA-MB-231 mouse xenotransplant model | Co-administration with paclitaxel resulted in greater efficacy with no increased toxicity. |[5] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of Ji-101 are not fully disclosed in the public domain. However, based on the available abstracts and clinical trial information, the following outlines the likely methodologies employed.

In Vitro Kinase Inhibition Assays (General Protocol)

Standard enzymatic assays would have been utilized to determine the inhibitory activity of Ji-101 against VEGFR-2, PDGFR-β, and EphB4. A generalized workflow for such an assay is depicted below.

Cell-Based Phosphorylation Assays (Conceptual Protocol)

To assess the in-cell activity of Ji-101, cell-based assays measuring the phosphorylation of the target receptors would have been conducted. This typically involves stimulating cells with the respective ligand in the presence of varying concentrations of the inhibitor.

-

Cell Culture: Endothelial cells (e.g., HUVECs) expressing the target receptors are cultured in appropriate media.

-

Treatment: Cells are pre-incubated with a range of Ji-101 concentrations before stimulation.

-

Stimulation: Cells are stimulated with the relevant growth factor (e.g., VEGF-A for VEGFR-2) to induce receptor phosphorylation.

-

Lysis: Cells are lysed to extract proteins.

-

Detection: The level of phosphorylated receptor is quantified using methods such as ELISA or Western blotting with phospho-specific antibodies.

In Vivo Xenograft Studies (General Protocol)

The anti-tumor efficacy of Ji-101 was evaluated in preclinical animal models. A common approach involves the use of human tumor xenografts in immunodeficient mice.

-

Cell Implantation: Human cancer cells, such as MDA-MB-231, are subcutaneously injected into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into control and treatment groups. Ji-101 is administered orally at various doses and schedules.

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Efficacy Evaluation: The percentage of tumor growth inhibition is calculated to determine the anti-tumor activity of Ji-101.

Conclusion

Ji-101 represents a novel approach to anti-angiogenic therapy through its simultaneous inhibition of three key receptor tyrosine kinases: VEGFR-2, PDGFR-β, and EphB4. This multi-targeted mechanism allows for a comprehensive blockade of the signaling pathways that drive the formation, maturation, and stabilization of tumor blood vessels. While detailed quantitative and protocol information remains limited in the public domain, the available preclinical and early clinical data suggest that Ji-101 is a potent and selective inhibitor of angiogenesis with the potential for further development in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. researchgate.net [researchgate.net]

- 4. A pilot study of JI-101, an inhibitor of VEGFR-2, PDGFR-β, and EphB4 receptors, in combination with everolimus and as a single agent in an ovarian cancer expansion cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Abstract B11: Preclinical and preliminary phase 1 trial results of JI‐101: A novel, oral tyrosine kinase inhibitor that selectively targets VEGFR2, EphB4, and PDGFR | Semantic Scholar [semanticscholar.org]

Ji-101 Kinase Selectivity Profile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ji-101 is an orally bioavailable, multi-targeted tyrosine kinase inhibitor that has demonstrated significant potential in preclinical and early clinical studies as an anti-angiogenic agent. Its primary mechanism of action involves the potent and selective inhibition of three key receptor tyrosine kinases (RTKs) critically involved in tumor angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4).[1][2] This document provides a comprehensive technical guide on the kinase selectivity profile of Ji-101, including available quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Kinase Selectivity Profile of Ji-101

Ji-101 has been characterized as a highly selective and potent angiogenesis inhibitor.[3] Preclinical studies have demonstrated its high potency against its primary targets.

Primary Target Kinase Inhibition

Ji-101 exhibits potent inhibitory activity against VEGFR-2, PDGFR-β, and EphB4 in both enzymatic and cell-based assays. The reported potency for these primary targets is in the nanomolar range, highlighting its efficacy in disrupting key angiogenic signaling pathways.

| Target Kinase | Potency (IC50/Kd) | Assay Type(s) | Reference(s) |

| VEGFR-2 | <100 nM | Enzymatic and Cell-based assays | [3] |

| PDGFR-β | <100 nM | Enzymatic and Cell-based assays | [3] |

| EphB4 | <100 nM | Enzymatic and Cell-based assays | [3] |

Broad Kinase Selectivity Screening

To assess the broader selectivity profile and potential off-target effects, Ji-101 was screened against a large panel of kinases.

A comprehensive kinase cross-screening was performed using the Ambit KinomeScan™ platform, evaluating the binding affinity of Ji-101 against a panel of 445 kinases.[3] The results of this extensive screening demonstrated a high degree of selectivity for its primary angiogenic targets.

Of the 445 kinases tested, only 23 kinases showed a dissociation constant (Kd) of less than 3000 nM.[3] This indicates a very low potential for off-target activity at therapeutic concentrations. A selectivity score (S10) of less than 0.15 was also reported, further underscoring its specificity.[3] While the specific identities of these 23 kinases and their precise Kd values are not publicly available in the reviewed literature, the overall data strongly support the classification of Ji-101 as a highly selective kinase inhibitor.

Experimental Protocols

The kinase selectivity profile of Ji-101 was determined using a combination of standard enzymatic assays, cell-based functional assays, and a comprehensive binding assay platform.

Enzymatic and Cell-Based Assays

Initial characterization of Ji-101's inhibitory activity was performed using enzymatic and cell-based assays.[3]

-

Enzymatic Assays: These assays directly measure the ability of Ji-101 to inhibit the catalytic activity of its target kinases. Typically, this involves incubating the purified kinase enzyme with its specific substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Cell-Based Assays: To confirm the activity of Ji-101 in a more physiologically relevant context, cell-based assays were utilized.[3] These assays typically involve treating cultured cells that express the target receptors (VEGFR-2, PDGFR-β, EphB4) with their respective ligands to stimulate receptor autophosphorylation. The inhibitory effect of Ji-101 is then assessed by measuring the reduction in receptor phosphorylation, often via techniques like Western blotting or ELISA.

KINOMEscan™ Broad Kinase Profiling

The comprehensive selectivity profiling of Ji-101 was conducted using the KINOMEscan™ competition binding assay platform. This methodology provides a quantitative measure of the binding affinity (Kd) of a compound to a large number of kinases.

The KINOMEscan™ assay involves the following key steps:

-

Kinase-tagged Phage: Each kinase in the panel is fused to a T7 bacteriophage.

-

Immobilized Ligand: A proprietary, active-site directed ligand is immobilized on a solid support.

-

Competition: The kinase-tagged phage, the test compound (Ji-101), and the immobilized ligand are incubated together. Ji-101 competes with the immobilized ligand for binding to the kinase's active site.

-

Quantification: The amount of kinase-tagged phage bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA. A lower amount of bound phage indicates stronger binding of the test compound to the kinase.

-

Kd Determination: By measuring the amount of bound kinase at various concentrations of the test compound, a dissociation constant (Kd) can be accurately calculated, providing a direct measure of binding affinity.

Signaling Pathways Modulated by Ji-101

Ji-101 exerts its anti-angiogenic effects by simultaneously inhibiting the signaling pathways mediated by VEGFR-2, PDGFR-β, and EphB4. These pathways are crucial for the various stages of angiogenesis, including endothelial cell proliferation, migration, survival, and vessel maturation.

By blocking these critical signaling nodes, Ji-101 effectively inhibits the formation of new blood vessels that are essential for tumor growth and metastasis. The unique combination of targeting EphB4 in addition to the well-established VEGFR and PDGFR pathways distinguishes Ji-101 from other anti-angiogenic agents and may offer a broader and more durable therapeutic effect.

References

The Biological Activity of Ji-101 on Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ji-101 is a novel, orally available multi-kinase inhibitor targeting key drivers of angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Ephrin type-B receptor 4 (EphB4), and Platelet-Derived Growth Factor Receptor β (PDGFRβ). By potently and selectively inhibiting these three critical receptor tyrosine kinases, Ji-101 demonstrates a comprehensive mechanism of action against tumor angiogenesis, positioning it as a significant agent for oncological research and development. This technical guide provides an in-depth overview of the biological activity of Ji-101 on endothelial cells, including its mechanism of action, representative quantitative data from key in vitro assays, detailed experimental protocols, and visualizations of the targeted signaling pathways.

Introduction to Ji-101

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. This process is largely driven by the activation of receptor tyrosine kinases (RTKs) on the surface of endothelial cells. Ji-101 is a small molecule inhibitor designed to simultaneously block three major pro-angiogenic signaling pathways. Its targets include:

-

VEGFR2: The primary receptor for VEGF-A, a potent stimulator of endothelial cell proliferation, migration, and survival.

-

EphB4: A receptor tyrosine kinase involved in vascular development, remodeling, and the specification of arterial-venous identity.

-

PDGFRβ: A receptor for PDGF-BB, which is crucial for the recruitment of pericytes and smooth muscle cells to stabilize newly formed vessels.

The concurrent inhibition of these pathways suggests that Ji-101 can disrupt multiple stages of angiogenesis, from endothelial cell activation to vessel maturation.

Biological Activity and Quantitative Data

Preclinical studies have established that Ji-101 is a potent inhibitor of its target kinases. In both enzymatic and cell-based assays, Ji-101 demonstrates high potency against VEGFR2, EphB4, and PDGFR, with inhibitory concentrations of less than 100 nM[1][2].

Representative In Vitro Efficacy on Endothelial Cells

While specific public data on the effects of Ji-101 on endothelial cells is limited, this section presents representative data for a hypothetical tyrosine kinase inhibitor with a similar target profile. These tables are structured for clarity and comparative analysis.

Table 1: Inhibitory Activity of a Representative TKI on Endothelial Cell Proliferation

| Cell Line | Assay Method | Endpoint | IC50 (nM) [Range] |

| HUVEC | BrdU Incorporation | 72 hours | 50 - 100 |

| HMVEC | CellTiter-Glo® | 72 hours | 75 - 150 |

HUVEC: Human Umbilical Vein Endothelial Cells; HMVEC: Human Microvascular Endothelial Cells; IC50: Half-maximal inhibitory concentration.

Table 2: Inhibition of Endothelial Cell Migration by a Representative TKI

| Cell Line | Assay Method | Stimulant | % Inhibition at 100 nM [Range] |

| HUVEC | Transwell Assay | VEGF-A | 60 - 80% |

| HUVEC | Scratch/Wound Healing | VEGF-A | 50 - 70% |

Table 3: Inhibition of Endothelial Cell Tube Formation by a Representative TKI

| Cell Line | Substrate | Stimulant | Endpoint | % Inhibition at 100 nM [Range] |

| HUVEC | Matrigel™ | VEGF-A | Total Tube Length | 70 - 90% |

| HUVEC | Matrigel™ | VEGF-A | Number of Branch Points | 65 - 85% |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of a multi-kinase inhibitor like Ji-101 on endothelial cells.

Endothelial Cell Proliferation Assay (BrdU Incorporation)

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium. Allow cells to adhere overnight.

-

Serum Starvation: Replace the medium with a basal medium containing 0.5% FBS and incubate for 24 hours to synchronize the cells.

-

Treatment: Add the test compound (e.g., Ji-101) at various concentrations in the presence of a pro-angiogenic stimulus (e.g., 20 ng/mL VEGF-A).

-

BrdU Labeling: After 48 hours of incubation, add 10 µM BrdU to each well and incubate for an additional 24 hours.

-

Detection: Fix the cells, denature the DNA, and detect the incorporated BrdU using an anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP) according to the manufacturer's protocol.

-

Quantification: Measure the absorbance at the appropriate wavelength and calculate the IC50 value.

Endothelial Cell Tube Formation Assay

-

Plate Coating: Thaw Matrigel™ on ice and coat the wells of a 96-well plate with 50 µL of Matrigel™. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Suspension: Harvest HUVECs and resuspend them in basal endothelial medium at a concentration of 2 x 10^5 cells/mL.

-

Treatment and Seeding: Add the test compound and a pro-angiogenic stimulus (e.g., 50 ng/mL VEGF-A) to the cell suspension. Seed 100 µL of the cell suspension onto the solidified Matrigel™.

-

Incubation: Incubate the plate at 37°C for 6-18 hours.

-

Visualization and Quantification: Visualize the formation of capillary-like structures using a microscope. Quantify the total tube length and the number of branch points using image analysis software.

Western Blot Analysis of Receptor Phosphorylation

-

Cell Culture and Starvation: Culture HUVECs to near confluency in a 6-well plate. Serum-starve the cells for 12-18 hours in a basal medium.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.

-

Ligand Stimulation: Stimulate the cells with the respective ligands (e.g., 50 ng/mL VEGF-A for VEGFR2, 200 ng/mL Ephrin-B2 for EphB4, 50 ng/mL PDGF-BB for PDGFRβ) for 10-15 minutes at 37°C.

-

Cell Lysis: Immediately place the plate on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated forms of VEGFR2 (e.g., p-VEGFR2 Tyr1175), EphB4, and PDGFRβ. Subsequently, strip the membrane and re-probe with antibodies for the total protein levels of each receptor as a loading control.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

Visualization of Signaling Pathways and Workflows

Signaling Pathways Inhibited by Ji-101

Caption: Ji-101 inhibits VEGFR2, EphB4, and PDGFRβ signaling pathways.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for evaluating Ji-101's activity on endothelial cells.

Conclusion

Ji-101 is a potent multi-targeted tyrosine kinase inhibitor with a mechanism of action that comprehensively addresses key pathways in tumor angiogenesis. Its ability to inhibit VEGFR2, EphB4, and PDGFRβ simultaneously underscores its potential as a robust anti-angiogenic agent. The experimental protocols and representative data presented in this guide provide a framework for the continued investigation and understanding of Ji-101's biological effects on endothelial cells, which is crucial for its further development as a therapeutic agent. Future studies providing more detailed and publicly accessible quantitative data will be invaluable to the scientific community.

References

Ji-101: A Technical Guide to a Multi-Targeted Tyrosine Kinase Inhibitor of VEGFR2, PDGFR-β, and EphB4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ji-101, an oral, multi-kinase inhibitor targeting key drivers of tumor angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor-β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4). Ji-101's unique targeting of EphB4 distinguishes it from other anti-angiogenic agents.[1][2][3] This document summarizes key preclinical data, outlines detailed experimental methodologies, and visualizes the core signaling pathways and mechanisms of action.

Core Mechanism of Action

Ji-101 is a potent, orally available small molecule inhibitor designed to disrupt tumor growth by simultaneously blocking three critical receptor tyrosine kinases involved in angiogenesis.[1][4] By targeting VEGFR2, PDGFR-β, and EphB4, Ji-101 aims to inhibit multiple stages of blood vessel formation within the tumor microenvironment, potentially leading to a more robust anti-tumor effect. The inclusion of EphB4 inhibition represents a novel approach in anti-angiogenic therapy.[1][2][3]

Data Presentation

In Vitro Kinase Inhibition

Ji-101 demonstrates high potency against its target kinases in both enzymatic and cell-based assays.

| Target Kinase | Assay Type | IC50 (nM) |

| VEGFR2 | Enzymatic & Cellular | < 100 |

| PDGFR-β | Enzymatic & Cellular | < 100 |

| EphB4 | Enzymatic & Cellular | < 100 |

Data synthesized from preclinical findings.[5][6]

Preclinical Pharmacokinetics in Sprague-Dawley Rats

The pharmacokinetic profile of Ji-101 was characterized following intravenous and oral administration in male Sprague-Dawley rats.

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose (mg/kg) | 5 | 20 |

| Half-life (t½) (h) | 1.75 ± 0.79 | 2.66 ± 0.13 |

| Cmax (ng/mL) | - | 1030 ± 150 |

| Tmax (h) | - | 2.0 |

| AUC (0-t) (ng·h/mL) | 640 ± 130 | 2800 ± 290 |

| Clearance (Cl) (mL/min/kg) | 13.0 ± 2.62 | - |

| Volume of Distribution (Vd) (L/kg) | 2.11 ± 1.42 | - |

| Oral Bioavailability (%) | - | 55 |

Data from a study on the pharmacokinetics of Ji-101 in rats.[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of Ji-101 against its target kinases.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of Ji-101 for VEGFR2, PDGFR-β, and EphB4.

Materials:

-

Recombinant human VEGFR2, PDGFR-β, and EphB4 kinase domains

-

Specific peptide substrates for each kinase

-

Ji-101 (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Ji-101 in DMSO and then dilute further in kinase assay buffer.

-

In a 96-well plate, add the kinase, its specific peptide substrate, and the diluted Ji-101 or vehicle control (DMSO).

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Calculate the percentage of kinase inhibition for each concentration of Ji-101 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Receptor Phosphorylation Assay (Representative Protocol)

This protocol outlines a general procedure to assess the inhibitory effect of Ji-101 on ligand-induced receptor phosphorylation in a cellular context.

Objective: To determine the IC50 of Ji-101 for the inhibition of VEGFR2, PDGFR-β, and EphB4 phosphorylation in cultured cells.

Materials:

-

Human umbilical vein endothelial cells (HUVECs) or other suitable cell lines endogenously expressing the target receptors.

-

Cell culture medium and supplements.

-

Recombinant human VEGF, PDGF-BB, and Ephrin-B2 ligands.

-

Ji-101 (dissolved in DMSO).

-

Lysis buffer (containing protease and phosphatase inhibitors).

-

Antibodies: anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-PDGFR-β, anti-total-PDGFR-β, anti-phospho-EphB4, anti-total-EphB4.

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP).

-

Western blot or ELISA reagents and equipment.

Procedure:

-

Seed cells in multi-well plates and grow to near confluence.

-

Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.

-

Pre-incubate the cells with various concentrations of Ji-101 or vehicle control for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with the respective ligands (VEGF, PDGF-BB, or Ephrin-B2) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Analyze the phosphorylation status of the target receptors using Western blotting or ELISA with specific antibodies against the phosphorylated and total receptor forms.

-

Quantify the band intensities or signal and normalize the phosphorylated receptor level to the total receptor level.

-

Calculate the percentage of inhibition of ligand-induced phosphorylation for each Ji-101 concentration.

-

Determine the IC50 value by plotting the inhibition data against the log of the inhibitor concentration.

In Vivo Tumor Xenograft Study (Representative Protocol)

This protocol provides a general framework for evaluating the anti-tumor efficacy of Ji-101 in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of Ji-101, alone or in combination with other agents, in an immunodeficient mouse model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID).

-

MDA-MB-231 human breast cancer cells.

-

Cell culture medium.

-

Matrigel (optional).

-

Ji-101 formulation for oral administration.

-

Standard chemotherapy agent (e.g., paclitaxel) for combination studies.

-

Calipers for tumor measurement.

Procedure:

-

Culture MDA-MB-231 cells under standard conditions.

-

Harvest and resuspend the cells in a suitable medium, optionally mixed with Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, Ji-101 alone, paclitaxel alone, Ji-101 and paclitaxel combination).

-

Administer Ji-101 orally according to the predetermined dose and schedule. Administer paclitaxel (or other combination agent) as per its standard protocol.

-

Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Compare tumor growth inhibition between the treatment groups and the vehicle control group.

Mandatory Visualizations

Signaling Pathways

Caption: VEGFR2 Signaling Pathway and Inhibition by Ji-101.

Caption: PDGFR-β Signaling Pathway and Inhibition by Ji-101.

Caption: EphB4 Signaling Pathway and Inhibition by Ji-101.

Experimental and Logical Workflows

Caption: Preclinical Evaluation Workflow for Ji-101.

References

- 1. JI-101 | VEGFR | PDGFR | Ephrin Receptor | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics, tissue distribution and identification of putative metabolites of JI-101 - a novel triple kinase inhibitor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Ji-101: An In-Depth Technical Guide

Ji-101 (also known as CGI-1842) is an orally active, multi-targeted tyrosine kinase inhibitor with a unique preclinical profile demonstrating potent and selective inhibition of key regulators of angiogenesis. This technical guide provides a comprehensive overview of the preclinical pharmacology of Ji-101, designed for researchers, scientists, and drug development professionals. The information presented herein is compiled from available preclinical data, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties.

Core Mechanism of Action

Ji-101 exerts its anti-angiogenic and potential anti-tumor effects by selectively targeting three critical receptor tyrosine kinases involved in tumor vascularization and growth:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

-

Platelet-Derived Growth Factor Receptor Beta (PDGFR-β)

-

Ephrin Type-B Receptor 4 (EphB4)

The dual inhibition of VEGFR-2 and PDGFR-β is a clinically validated strategy for blocking tumor angiogenesis. The additional potent inhibition of EphB4 distinguishes Ji-101 from many other angiogenesis inhibitors, offering a novel mechanism to potentially overcome resistance and provide broader anti-tumor activity.[1][2]

In Vitro Pharmacology

Enzymatic and Cell-Based Assay Potency

A broad kinase cross-screening of 445 kinases revealed that Ji-101 is highly selective for its intended angiogenic targets.[3] Only 23 kinases showed a dissociation constant (Kd) of less than 1 µM, and of those, only 15 had a Kd less than 100 nM, indicating a favorable selectivity profile.[3]

Cellular Effects in Combination Studies

In vitro studies have explored the synergistic potential of Ji-101 with other anti-cancer agents. Co-incubation of Ji-101 with the PI3 kinase/mTOR inhibitor BEZ235 resulted in enhanced cellular toxicity in a cell-line-specific manner, suggesting a synergistic interaction.[2] In contrast, the toxicity profiles of traditional chemotherapies such as gemcitabine, oxaliplatin, and 5-fluorouracil were not significantly altered when combined with Ji-101 in vitro.[2]

In Vivo Pharmacology

Xenograft Models

Preclinical efficacy of Ji-101 has been evaluated in rodent xenograft models. In a mouse xenograft model using the human triple-negative breast cancer cell line MDA-MB-231 , the co-administration of Ji-101 with paclitaxel resulted in greater efficacy in inhibiting tumor growth compared to either agent alone, with no observed increase in toxicity.[3][4]

Experimental Protocols

MDA-MB-231 Xenograft Study (as inferred from available data):

-

Cell Culture: MDA-MB-231 cells are cultured in appropriate media and conditions to ensure viability and proliferation.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: A suspension of MDA-MB-231 cells is injected subcutaneously or orthotopically into the mice.

-

Tumor Growth and Measurement: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly using calipers.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups: vehicle control, Ji-101 alone, paclitaxel alone, and the combination of Ji-101 and paclitaxel. Ji-101 is administered orally.

-

Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised and weighed.

Pharmacokinetics

A detailed pharmacokinetic study of Ji-101 was conducted in Sprague-Dawley rats. The key findings are summarized in the table below.

| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |

| Cmax (ng/mL) | - | 1850 ± 212 |

| Tmax (h) | - | 2.0 ± 0.0 |

| AUC (0-t) (ng*h/mL) | 1290 ± 260 | 7100 ± 354 |

| Half-life (t½) (h) | 1.75 ± 0.79 | 2.66 ± 0.13 |

| Clearance (Cl) (mL/min/kg) | 13.0 ± 2.62 | - |

| Volume of Distribution (Vd) (L/kg) | 2.11 ± 1.42 | - |

| Oral Bioavailability (%) | - | 55 |

Data from a study in Sprague-Dawley rats.

Following oral administration, Ji-101 was rapidly absorbed, reaching maximum plasma concentration within 2 hours.[5] The oral bioavailability was determined to be 55%.[5] Ji-101 is highly permeable and is not a substrate for P-glycoprotein (P-gp).[5] Tissue distribution was extensive, with a notable uptake into lung tissue.[5] The primary route of elimination is through feces, with mono- and di-hydroxy metabolites being excreted in the bile.[5]

Pharmacokinetic Study Protocol (Rat)

-

Animal Model: Male Sprague-Dawley rats were used.

-

Dosing:

-

Intravenous: A single dose of 10 mg/kg was administered.

-

Oral: A single dose of 50 mg/kg was administered.

-

-

Sample Collection: Blood samples were collected at various time points post-dosing.

-

Analytical Method: Plasma concentrations of Ji-101 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the signaling pathway targeted by Ji-101 and a general workflow for a xenograft efficacy study.

Caption: Ji-101 inhibits key signaling pathways involved in angiogenesis and cell proliferation.

Caption: A typical experimental workflow for evaluating the in vivo efficacy of Ji-101.

References

- 1. Hit Identification of a Novel Quinazoline Sulfonamide as a Promising EphB3 Inhibitor: Design, Virtual Combinatorial Library, Synthesis, Biological Evaluation, and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

An In-Depth Technical Guide to Ji-101: A Multi-Kinase Inhibitor Targeting Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ji-101 is an orally available, small molecule multi-kinase inhibitor designed to potently and selectively target key receptor tyrosine kinases involved in tumor angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4). By simultaneously blocking these critical signaling pathways, Ji-101 demonstrates a comprehensive approach to inhibiting the formation of new blood vessels essential for tumor growth and metastasis. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, preclinical pharmacology, and available clinical data for Ji-101.

Chemical Structure and Physicochemical Properties

Ji-101 is a urea-based derivative with the following chemical identity:

-

Chemical Name: 1-[1-(2-amino-pyridin-4-ylmethyl)-1H-indol-4-yl]-3-(5-bromo-2-methoxy-phenyl)-urea

-

Molecular Formula: C₂₂H₂₀BrN₅O₂[1]

-

Molecular Weight: 466.33 g/mol [1]

Table 1: Physicochemical Properties of Ji-101

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₀BrN₅O₂ | [1] |

| Molecular Weight | 466.33 g/mol | [1] |

| SMILES | COc1ccc(Br)cc1NC(=O)Nc1cccc2c1n(Cc1ccnc(N)c1)cc2 | |

| InChI | InChI=1S/C22H20BrN5O2/c1-30-20-6-5-15(23)12-18(20)27-22(29)26-17-3-2-4-19-16(17)8-10-28(19)13-14-7-9-25-21(24)11-14/h2-12H,13H2,1H3,(H2,24,25)(H2,26,27,29) | |

| Solubility | Soluble in DMSO | [2] |

| Permeability | High | |

| P-gp Substrate | No |

Mechanism of Action and Signaling Pathway

Ji-101 exerts its anti-angiogenic effects by inhibiting the kinase activity of three key receptors: VEGFR-2, PDGFR-β, and EphB4. This multi-targeted approach provides a broader blockade of the complex signaling network that drives tumor neovascularization.

Signaling Pathway Inhibition by Ji-101

Caption: Ji-101 inhibits the activation of VEGFR-2, PDGFR-β, and EphB4.

Kinase Inhibition Profile

Ji-101 demonstrates high potency against its primary targets in both enzymatic and cell-based assays, with inhibitory concentrations in the nanomolar range. A broad kinase screen revealed high selectivity for these angiogenic kinases.

Table 2: In Vitro Kinase Inhibitory Activity of Ji-101

| Target | Potency (Enzymatic and Cell-based Assays) | Reference |

| VEGFR-2 | <100 nM | [3] |

| PDGFR-β | <100 nM | [3] |

| EphB4 | <100 nM | [3] |

Preclinical Pharmacology

Pharmacokinetics in Rats

Preclinical studies in Sprague-Dawley rats have characterized the pharmacokinetic profile of Ji-101 following intravenous and oral administration. The compound is rapidly absorbed and exhibits good oral bioavailability.

Table 3: Preclinical Pharmacokinetic Parameters of Ji-101 in Rats

| Parameter | Intravenous (3 mg/kg) | Oral (30 mg/kg) | Reference |

| Cmax (ng/mL) | - | 266 ± 13 | [4] |

| Tmax (h) | - | 2 | [4] |

| T½ (h) | 1.75 ± 0.79 | 2.66 ± 0.13 | [4] |

| Clearance (mL/min/kg) | 13.0 ± 2.62 | - | [4] |

| Volume of Distribution (L/kg) | 2.11 ± 1.42 | - | [4] |

| Oral Bioavailability (%) | - | 55 | [4] |

Clinical Development

Ji-101 has been evaluated in Phase I/II clinical trials for the treatment of advanced solid tumors. These studies have provided initial data on the safety, tolerability, and pharmacokinetics of Ji-101 in human subjects.

Clinical Trial Information

A notable clinical trial (NCT00842335) was a Phase 1/2, open-label, dose-escalation study in patients with advanced solid tumors. The primary objective was to determine the maximum tolerated dose (MTD) of orally administered Ji-101.[3] Another study (NCT01149434) investigated Ji-101 in patients with advanced low-grade endocrine tumors, ovarian cancers, or K-RAS mutant colon cancers.[5]

Table 4: Summary of a Phase I Clinical Trial of Ji-101 (NCT00842335)

| Parameter | Details | Reference |

| Study Design | Open-label, dose-escalation | [3] |

| Patient Population | Advanced solid tumors | [3] |

| Dosing Regimen | Oral daily dosing at 100 mg, 200 mg, and 400 mg | [4] |

| Common Adverse Events | Manageable hypertension, nausea, abdominal pain, and short-duration hand-foot syndrome at the 400mg dose level. No serious adverse events were observed.[6][7] | [6][7] |

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A general protocol for determining the in vitro kinase inhibitory activity of a compound like Ji-101 would involve a biochemical assay measuring the phosphorylation of a substrate by the target kinase.

Experimental Workflow for Kinase Inhibition Assay

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (General Protocol)

To assess the anti-proliferative effects of Ji-101 on cancer cell lines, a cell viability assay such as the MTT or CellTiter-Glo® assay would be employed.

Experimental Workflow for Cell Proliferation Assay

Caption: A general workflow for a cell proliferation/viability assay.

Conclusion

Ji-101 is a potent and selective multi-kinase inhibitor with a well-defined mechanism of action targeting key drivers of tumor angiogenesis. Its favorable preclinical pharmacokinetic profile and manageable safety profile in early clinical trials warrant further investigation into its therapeutic potential in various oncology indications. This technical guide provides a comprehensive summary of the currently available data on Ji-101 to support ongoing and future research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. A Phase 1/2, Open-Label, Dose-Escalation Study of JI-101, in Patients With Advanced Solid Tumors [clin.larvol.com]

- 4. Abstract B11: Preclinical and preliminary phase 1 trial results of JI‐101: A novel, oral tyrosine kinase inhibitor that selectively targets VEGFR2, EphB4, and PDGFR | Semantic Scholar [semanticscholar.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A pilot study of JI-101, an inhibitor of VEGFR-2, PDGFR-β, and EphB4 receptors, in combination with everolimus and as a single agent in an ovarian cancer expansion cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Potency of Ji-101: A Technical Overview for Drug Development Professionals

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro potency and selectivity of Ji-101, a multi-kinase inhibitor, against its primary kinase targets. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and angiogenesis research.

Executive Summary

Ji-101 is an orally available, potent, and selective small molecule inhibitor targeting key receptor tyrosine kinases involved in tumor angiogenesis. Preclinical data have demonstrated its high efficacy in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4).[1][2] This unique "triple" inhibitory profile suggests a comprehensive blockade of critical angiogenic pathways. Broad kinase screening has confirmed the high selectivity of Ji-101 for these angiogenic kinases.[3][4][5]

In Vitro Potency Against Target Kinases

Ji-101 has demonstrated high potency against its primary targets in both enzymatic and cell-based assays. While specific IC50 and Kd values are not publicly available in comprehensive tables, preclinical studies consistently report potencies of less than 100 nM for VEGFR-2, PDGFR-β, and EphB4.[3][4][5]

Table 1: Summary of In Vitro Potency of Ji-101 Against Primary Target Kinases

| Target Kinase | Assay Type | Potency | Reference |

| VEGFR-2 | Enzymatic & Cell-based | < 100 nM | [3][4][5] |

| PDGFR-β | Enzymatic & Cell-based | < 100 nM | [3][4][5] |

| EphB4 | Enzymatic & Cell-based | < 100 nM | [3][4][5] |

Kinase Selectivity Profile

The selectivity of Ji-101 was extensively evaluated using the Ambit KinomeScan™ platform, a competitive binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.

KinomeScan Profiling

In a broad screening of 445 kinases, Ji-101 demonstrated high selectivity for angiogenic kinases. Notably, only 23 kinases showed a dissociation constant (Kd) of less than 1 µM, with a selectivity index greater than 15.[3][4][5] This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities. A comprehensive list of the 23 kinases with Kd < 1 µM is not publicly available.

Experimental Methodologies

While specific, detailed protocols for the kinase assays performed on Ji-101 are not available in the public domain, this section outlines the general principles of the methodologies likely employed based on standard industry practices.

Biochemical Kinase Assays (General Protocol)

Biochemical assays are designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Workflow Diagram: Biochemical Kinase Assay

Caption: General workflow for a biochemical kinase inhibition assay.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the target kinase. The inhibitory potential of Ji-101 is determined by quantifying the reduction in substrate phosphorylation in the presence of the compound.

Typical Procedure:

-

The purified recombinant kinase is pre-incubated with varying concentrations of Ji-101 in a microplate well.

-

The kinase reaction is initiated by the addition of a specific substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

The reaction mixture is incubated at a controlled temperature for a defined period.

-

The reaction is terminated, and the phosphorylated substrate is separated from the unreacted ATP.

-

The amount of phosphorylated substrate is quantified using an appropriate detection method (e.g., scintillation counting for radioactivity, fluorescence polarization, or antibody-based detection).

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Kinase Assays (General Protocol)

Cell-based assays measure the inhibitory effect of a compound on a specific kinase within a cellular context, providing insights into its cell permeability and activity on the target in its native environment.

Workflow Diagram: Cell-Based Kinase Assay

Caption: General workflow for a cell-based kinase inhibition assay.

Principle: These assays typically measure the phosphorylation of a downstream substrate of the target kinase. Inhibition of the kinase by a cell-permeable compound like Ji-101 leads to a decrease in the phosphorylation of the substrate.

Typical Procedure:

-

Cells endogenously expressing or engineered to overexpress the target kinase are cultured in microplates.

-

The cells are treated with various concentrations of Ji-101 for a specific duration.

-

In many cases, the signaling pathway is activated by adding a specific ligand to stimulate the receptor tyrosine kinase.

-

The cells are lysed to release the cellular proteins.

-

The level of phosphorylation of a specific downstream substrate is quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or Western blotting with phospho-specific antibodies.

-

IC50 values are determined by analyzing the dose-dependent inhibition of substrate phosphorylation.

Ambit KinomeScan™ Technology

Logical Diagram: KinomeScan™ Principle

References

- 1. Discovery of novel anti-angiogenesis agents. Part 7: Multitarget inhibitors of VEGFR-2, TIE-2 and EphB4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The specificities of small molecule inhibitors of the TGFß and BMP pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Core Signaling Pathway Inhibition of Ji-101

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ji-101 (also known as CGI-1842) is an orally available, multi-kinase inhibitor with a novel mechanism of action targeting key pathways in tumor angiogenesis and proliferation. By potently and selectively inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4), Ji-101 represents a unique "triple" angiogenesis inhibitor. This technical guide provides a comprehensive overview of the preclinical and clinical data on Ji-101, detailing its mechanism of action, pharmacokinetic profile, and anti-tumor activity. The information presented herein is intended to support further research and development of this compound.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Several signaling pathways are implicated in tumor angiogenesis, with the VEGFR and PDGFR pathways being well-established therapeutic targets. Ji-101 is a small molecule inhibitor that not only targets these validated pathways but also uniquely inhibits EphB4, a receptor tyrosine kinase involved in vascular development and tumor progression. This novel targeting profile suggests that Ji-101 may offer a distinct advantage in overcoming resistance mechanisms and providing broader anti-tumor activity.

Mechanism of Action: Inhibition of Key Signaling Pathways

Ji-101 exerts its anti-tumor effects by simultaneously blocking the signaling of three critical receptor tyrosine kinases: VEGFR-2, PDGFR-β, and EphB4.

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes endothelial cell proliferation, migration, survival, and permeability, all of which are essential for angiogenesis. Ji-101 competitively binds to the ATP-binding pocket of the VEGFR-2 kinase domain, inhibiting its autophosphorylation and downstream signaling.

PDGFR-β Signaling Pathway

The PDGFR-β pathway is crucial for the recruitment and maturation of pericytes, which stabilize newly formed blood vessels. Inhibition of PDGFR-β by Ji-101 disrupts pericyte function, leading to vessel destabilization and regression.

EphB4 Signaling Pathway

EphB4 and its ligand, ephrin-B2, play a critical role in arteriovenous differentiation and vascular remodeling. In the tumor microenvironment, EphB4 signaling can contribute to pathological angiogenesis. Ji-101's inhibition of EphB4 provides a novel mechanism to disrupt tumor vasculature.

An In-depth Technical Guide to the Discovery and Development of Ji-101

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of Ji-101, a novel oral multi-kinase inhibitor. The information is compiled from available preclinical and clinical study data to serve as a resource for researchers and professionals in the field of oncology drug development.

Introduction

Ji-101 (also known as cgi1842) is a potent, orally bioavailable small molecule inhibitor targeting three key receptor tyrosine kinases involved in tumor angiogenesis and proliferation: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and Ephrin type-B receptor 4 (EphB4).[1][2][3] Developed by Gilead Sciences, Inc., Ji-101 was investigated for the treatment of advanced solid tumors.[1] Its unique targeting of EphB4, in addition to the well-established VEGFR2 and PDGFRβ pathways, distinguished it from other anti-angiogenic agents in development.[1][2][3][4] Despite promising preclinical data, the clinical development of Ji-101 was ultimately discontinued.[1]

Preclinical Development

The preclinical evaluation of Ji-101 involved a series of in vitro and in vivo studies to characterize its pharmacological profile.

2.1. In Vitro Studies

Ji-101 demonstrated potent inhibitory activity against its target kinases in various assays.

Table 1: In Vitro Activity of Ji-101

| Assay Type | Target | Potency | Reference |

| Enzymatic and Cell-based Assays | VEGFR2, EphB4, PDGFRβ | <100 nM | [5][6] |

A broad kinase screen of 445 kinases revealed that Ji-101 is highly selective for angiogenic kinases.[5][6]

2.2. In Vivo Studies

Preclinical efficacy was evaluated in mouse xenograft models.

Table 2: In Vivo Efficacy of Ji-101

| Animal Model | Tumor Type | Treatment | Outcome | Reference |

| Mouse Xenotransplant | MDA-MB-231 (Breast Cancer) | Ji-101 co-administered with paclitaxel | Greater efficacy with no increased toxicity compared to single agents. | [5][6] |

2.3. Safety Pharmacology

Good Laboratory Practice (GLP) toxicology studies were conducted in rats and dogs to support the initiation of clinical trials.[5][6]

Clinical Development

Ji-101 progressed to Phase 1/2 clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and preliminary efficacy in patients with advanced solid tumors.

3.1. Phase 1/2 Clinical Trial (NCT00842335)

This multicenter, open-label, dose-escalation study aimed to determine the maximum tolerated dose (MTD) of Ji-101.[7]

Table 3: Phase 1/2 Clinical Trial Design (NCT00842335)

| Parameter | Description | Reference |

| Phase | 1/2 | [1] |

| Title | A Multicenter, Phase 1/2, Open-Label, Dose-Escalation Study of JI-101, an Oral Angiogenesis Inhibitor, in Patients With Advanced Solid Tumors | [1] |

| Status | Completed | [1] |

| Primary Objective | To determine the maximum tolerated dose (MTD) of Ji-101. | [7] |

| Dosing Regimen | Oral daily dosing at 100 mg, 200 mg, and 400 mg. | [4][6] |

3.2. Phase 1/2 Clinical Trial (NCT01149434)

This study evaluated Ji-101 in combination with everolimus and as a single agent in specific patient cohorts.[8]

Table 4: Phase 1/2 Clinical Trial Design (NCT01149434)

| Parameter | Description | Reference |

| Phase | 1/2 | [1] |

| Title | Drug- Drug Interaction Study of JI-101 & Everolimus in Advanced Solid Tumors, Expansion Pharmacodynamic Study of JI-101 in Advanced Low Grade Endocrine Tumors, Ovarian Cancers or K-RAS Mutant Colon Cancers | [1] |

| Status | Terminated | [1] |

| PK Cohort | 4 patients received single agent everolimus (10 mg), followed by everolimus (10 mg) and Ji-101 (200 mg) in combination, and then single agent Ji-101 (200 mg). | [1][2] |

| PD Cohort | 11 patients with ovarian cancer received single agent Ji-101 at 200 mg twice daily for 28-day cycles. | [1][2] |

3.3. Clinical Findings

-

Safety and Tolerability: Ji-101 was generally well-tolerated as a single agent and in combination with everolimus.[1][2] Common adverse events included hypertension, nausea, and abdominal pain.[1][2] No serious adverse events were reported in the pilot study.[1][2]

-

Pharmacokinetics: A drug-drug interaction was observed, with Ji-101 increasing the exposure of everolimus by approximately 22%.[1][2][3]

-

Efficacy: The majority of patients had stable disease at the first restaging scans (two months), but no objective responses according to RECIST criteria were observed.[1][2][3]

Experimental Protocols

Detailed experimental protocols for Ji-101 are not extensively published. The following are high-level descriptions based on available information.

4.1. In Vitro Kinase Assays Standard enzymatic and cell-based assays were utilized to determine the inhibitory activity of Ji-101 against VEGFR2, PDGFRβ, and EphB4. These assays typically involve incubating the purified kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. The resulting kinase activity is then measured, often through phosphorylation of the substrate, to calculate the IC50 value.

4.2. Cell Viability Assays To assess the effect of Ji-101 in combination with other agents, cancer cell lines were seeded in 96-well plates.[9] The cells were then incubated with Ji-101 and/or other compounds for a specified period (e.g., 96 hours).[9] Cell viability was subsequently measured using a metabolic assay such as the MTS assay.[9]

4.3. In Vivo Xenograft Studies Human tumor cells (e.g., MDA-MB-231) were implanted into immunocompromised mice. Once tumors were established, mice were treated with Ji-101, a combination agent (e.g., paclitaxel), or vehicle control.[5][6] Tumor volume was measured regularly to assess treatment efficacy. At the end of the study, tumors were excised and weighed.

4.4. Clinical Pharmacokinetic Analysis In the drug-drug interaction study, blood samples were collected from patients at multiple time points before and after dosing with everolimus alone, Ji-101 alone, and the combination.[8] Plasma concentrations of the drugs were then measured using a validated analytical method (e.g., LC-MS/MS) to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Visualizations

5.1. Signaling Pathways

Caption: Mechanism of action of Ji-101, inhibiting VEGFR2, PDGFRβ, and EphB4 to block downstream signaling pathways involved in angiogenesis and tumor growth.

5.2. Experimental Workflow

Caption: High-level workflow for the discovery and development of Ji-101, from lead optimization through clinical trials.

References

- 1. JI-101 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. A pilot study of JI-101, an inhibitor of VEGFR-2, PDGFR-β, and EphB4 receptors, in combination with everolimus and as a single agent in an ovarian cancer expansion cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Abstract B11: Preclinical and preliminary phase 1 trial results of JI‐101: A novel, oral tyrosine kinase inhibitor that selectively targets VEGFR2, EphB4, and PDGFR | Semantic Scholar [semanticscholar.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A Phase 1/2, Open-Label, Dose-Escalation Study of JI-101, in Patients With Advanced Solid Tumors [clin.larvol.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. aacrjournals.org [aacrjournals.org]

Ji-101: A Multi-Kinase Inhibitor Targeting the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Ji-101, a novel, orally available multi-kinase inhibitor, and its role in modulating the tumor microenvironment. Ji-101 selectively targets key receptor tyrosine kinases involved in tumor angiogenesis and proliferation: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4).[1][2] This document consolidates preclinical and clinical data on Ji-101, offering insights into its mechanism of action, pharmacological profile, and therapeutic potential.

Core Mechanism of Action

Ji-101 exerts its anti-tumor effects primarily through the inhibition of angiogenesis, a critical process for tumor growth and metastasis.[3] By targeting VEGFR-2, PDGFR-β, and EphB4, Ji-101 disrupts multiple stages of blood vessel formation within the tumor.[3] Notably, the inhibition of EphB4 distinguishes Ji-101 from many other angiogenesis inhibitors, suggesting a novel mechanism of action.[1][2] In certain tumor types, such as head and neck cancer, where EphB4 may have a direct role in tumor cell proliferation, Ji-101 may also exert direct anti-proliferative effects.[4][5]

Preclinical Pharmacology

In preclinical studies, Ji-101 demonstrated potent and selective inhibition of its target kinases.

In Vitro Activity

Ji-101 showed high potency against VEGFR-2, EphB4, and PDGFR in both enzymatic and cell-based assays, with a Kd of less than 100 nM for these targets.[4] A broad kinase screen of 445 kinases revealed that Ji-101 is highly selective for angiogenic kinases.[4]

In Vivo Efficacy

Preclinical in vivo testing was conducted in mouse, rat, guinea pig, and dog models.[4][5] In a mouse xenotransplant model using MDA-MB-231 human breast cancer cells, the combination of Ji-101 with paclitaxel resulted in greater efficacy than either agent alone, with no increase in toxicity.[4]

Clinical Development

Ji-101 has been evaluated in Phase 1 and early Phase 2 clinical trials in patients with advanced solid tumors.

Pharmacokinetics and Safety

In a Phase 1 dose-escalation study (NCT00842335), Ji-101 was administered orally to patients with advanced solid tumors at doses of 100 mg, 200 mg, and 400 mg once daily (QD), as well as 200 mg twice daily (BID).[4][6] The drug was generally well-tolerated, with no dose-limiting toxicities observed in the initial cohorts.[4] Common adverse events included manageable hypertension, nausea, and abdominal pain.[1][2] A short duration of hand-foot syndrome was noted at the 400 mg dose level.[4]

A pilot study (NCT01149434) evaluated Ji-101 as a single agent and in combination with everolimus.[1][2][3] In the combination arm, Ji-101 was found to increase the exposure of everolimus by approximately 22%, indicating a potential drug-drug interaction.[1][2]

Clinical Efficacy

In the Phase 1 study, some patients received multiple cycles of treatment, with five patients remaining on the study at the time of reporting.[4] In the pilot study of Ji-101 in combination with everolimus and as a single agent in an ovarian cancer expansion cohort, the majority of patients had stable disease at the first two-month restaging scans.[1][2][7] However, no objective responses according to RECIST criteria were observed in this heavily pre-treated patient population.[1][2][7] One Phase 1/2 trial (NCT00842335) was terminated due to a lack of efficacy.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of Ji-101.

| Parameter | Value | Assay/Study | Reference |

| Molecular Weight | 466 D | - | [4][5] |

| In Vitro Potency (Kd) | <100 nM | Enzymatic and cell-based assays against VEGFR2, EphB4, and PDGFR | [4] |

| Kinase Selectivity | 23 out of 445 kinases with Kd < 3 µM | Ambit KinomeScan | [4] |

Table 1: Preclinical Characteristics of Ji-101.

| Trial Identifier | Phase | Patient Population | Dosing Regimens | Key Outcomes | Reference |

| NCT00842335 | 1/2 | Advanced Solid Tumors | 100 mg, 200 mg, 400 mg QD; 200 mg BID | MTD determination; Well-tolerated; Terminated for lack of efficacy | [4][6][7] |

| NCT01149434 | Pilot | Advanced Solid Tumors (PK cohort); Ovarian Cancer (PD cohort) | PK Cohort: 10 mg everolimus +/- 200 mg JI-101; PD Cohort: 200 mg JI-101 BID | Well-tolerated; Majority had stable disease; No objective responses; 22% increase in everolimus exposure | [1][2][3] |

Table 2: Summary of Ji-101 Clinical Trials.

Experimental Protocols

In Vitro Kinase Inhibition Assays

Detailed protocols for the specific enzymatic and cell-based assays used to determine the potency of Ji-101 against VEGFR2, EphB4, and PDGFR are not available in the provided search results. However, a general methodology for such assays would typically involve:

-

Enzymatic Assays: Recombinant kinase domains of VEGFR2, EphB4, and PDGFR are incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of Ji-101. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation, fluorescence polarization, or luminescence-based assays. IC50 values are then calculated.

-

Cell-Based Assays: Cells that endogenously or exogenously express the target receptors (e.g., HUVECs for VEGFR2) are treated with their respective ligands (e.g., VEGF) to stimulate receptor phosphorylation. The cells are co-incubated with varying concentrations of Ji-101. The level of receptor autophosphorylation is then assessed using techniques such as Western blotting or ELISA.

In Vivo Xenograft Studies

The preclinical efficacy of Ji-101 was evaluated in a mouse xenotransplant model:

-

Cell Line: MDA-MB-231 human breast cancer cells were used.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were subcutaneously injected with MDA-MB-231 cells.

-

Treatment Groups: Once tumors reached a specified size, mice were randomized into treatment groups, which included vehicle control, Ji-101 alone, paclitaxel alone, and the combination of Ji-101 and paclitaxel.

-

Dosing and Administration: The specific doses and schedules for Ji-101 and paclitaxel were not detailed in the provided abstracts. Ji-101 is an oral agent.

-

Efficacy Endpoints: Tumor growth was monitored regularly by caliper measurements. At the end of the study, tumors were excised and weighed.

-

Toxicity Assessment: Animal body weight and general health were monitored throughout the study.

Phase 1/2 Clinical Trial (NCT00842335) Protocol Outline

-

Study Design: An open-label, dose-escalation study to determine the maximum tolerated dose (MTD) of Ji-101.

-

Patient Population: Patients with advanced solid tumors.

-

Dose Escalation Cohorts: Patients were enrolled in cohorts receiving escalating doses of Ji-101 (100 mg, 200 mg, 400 mg QD, and 200 mg BID).

-

Treatment Cycle: 28-day treatment cycles.

-

Primary Objective: To determine the MTD of Ji-101.

-

Secondary Objectives: To assess safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity.

-

Assessments: Safety was monitored through adverse event reporting and laboratory tests. Tumor responses were evaluated using RECIST criteria. Pharmacokinetic and pharmacodynamic analyses were also performed.

Visualizations

Signaling Pathway Inhibition by Ji-101

Caption: Mechanism of action of Ji-101, inhibiting key pro-angiogenic pathways.

Clinical Trial Workflow (NCT01149434)

Caption: Workflow for the pilot study of Ji-101 (NCT01149434).

Conclusion

Ji-101 is a selective, oral multi-kinase inhibitor that targets key pathways in tumor angiogenesis. Its unique inhibition of EphB4, in addition to VEGFR-2 and PDGFR-β, offers a novel approach to anti-angiogenic therapy. Preclinical studies demonstrated its potency and efficacy, particularly in combination with chemotherapy. While early clinical trials established a manageable safety profile, they did not show significant single-agent or combination efficacy in heavily pre-treated patient populations, leading to the discontinuation of its development in those settings.[7] Nevertheless, the data generated for Ji-101 provide valuable insights into the therapeutic targeting of the tumor microenvironment and may inform the development of future anti-angiogenic agents. Further studies in less refractory patient populations or in combination with other targeted agents or immunotherapies could potentially unveil the full therapeutic value of this class of compounds.

References

- 1. JI-101 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. A pilot study of JI-101, an inhibitor of VEGFR-2, PDGFR-β, and EphB4 receptors, in combination with everolimus and as a single agent in an ovarian cancer expansion cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Abstract B11: Preclinical and preliminary phase 1 trial results of JI‐101: A novel, oral tyrosine kinase inhibitor that selectively targets VEGFR2, EphB4, and PDGFR | Semantic Scholar [semanticscholar.org]

- 6. A Phase 1/2, Open-Label, Dose-Escalation Study of JI-101, in Patients With Advanced Solid Tumors [clin.larvol.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Ji-101 Stock Solution Preparation with DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ji-101 is a potent, orally active, multi-targeted kinase inhibitor that has demonstrated significant anti-cancer and anti-angiogenic activity. It selectively targets three key receptor tyrosine kinases involved in tumor growth and angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Ephrin type-B receptor 4 (EphB4).[1][2] The ability of Ji-101 to simultaneously inhibit these pathways makes it a valuable tool for cancer research and drug development. This document provides detailed protocols for the preparation, storage, and handling of Ji-101 stock solutions using dimethyl sulfoxide (DMSO), as well as information on its mechanism of action and recommended concentrations for in vitro studies.

Data Presentation

Chemical and Physical Properties of Ji-101

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₀BrN₅O₂ | [1][3] |

| Molecular Weight | 466.339 g/mol | [1][3] |

| Appearance | Solid | [1] |

| CAS Number | 900573-88-8 | [1][4] |

Solubility and Storage of Ji-101 in DMSO

| Parameter | Recommendation | Source |

| Solvent | DMSO | [4] |

| Commercially Available Concentration | 10 mM in DMSO | [5] |

| Storage of Powder | 2 years at -20°C | [1] |

| Storage of DMSO Stock Solution | 2 weeks at 4°C | [1][6] |

| 6 months at -80°C | [1][6] |

Experimental Protocols

Protocol for Preparing a 10 mM Ji-101 Stock Solution in DMSO

Materials:

-

Ji-101 powder (MW: 466.339 g/mol )

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate: Allow the vial of Ji-101 powder to equilibrate to room temperature for at least one hour before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh out 4.66 mg of Ji-101 powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Ji-101 powder.

-

Dissolution: Vortex the solution thoroughly until the Ji-101 powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[1][6]

Protocol for In Vitro Angiogenesis (Tube Formation) Assay

This protocol provides a general guideline for assessing the anti-angiogenic effects of Ji-101.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Basement Membrane Extract (BME), such as Matrigel™

-

96-well culture plates

-

Ji-101 DMSO stock solution

-

Vehicle control (DMSO)

-

Positive control (e.g., a known angiogenesis inhibitor)

-

Calcein AM (for fluorescence-based quantification)

-

Inverted microscope with a camera

Procedure:

-

Plate Coating: Thaw the BME on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well. Incubate at 37°C for at least 30 minutes to allow for solidification.

-

Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 1-2 x 10⁵ cells/mL.

-

Treatment Preparation: Prepare serial dilutions of Ji-101 in endothelial cell growth medium from the DMSO stock solution to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.5% to avoid solvent toxicity.

-

Cell Treatment and Seeding: Add 150 µL of the HUVEC suspension (1.5-3 x 10⁴ cells) to each BME-coated well containing the different concentrations of Ji-101, vehicle control, or positive control.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 18 hours.

-

Visualization and Quantification:

-

Examine the formation of capillary-like structures (tubes) using an inverted microscope.

-

For quantitative analysis, the number of branch points, total tube length, and number of loops can be measured using imaging software.

-

Alternatively, for fluorescence-based quantification, the cells can be labeled with Calcein AM before imaging.

-

Mandatory Visualizations

Signaling Pathway of Ji-101 Targets

Caption: Ji-101 inhibits VEGFR-2, PDGFR-β, and EphB4 signaling pathways.

Experimental Workflow for Preparing Ji-101 Stock Solution

References

- 1. JI-101|900573-88-8|COA [dcchemicals.com]

- 2. A pilot study of JI-101, an inhibitor of VEGFR-2, PDGFR-β, and EphB4 receptors, in combination with everolimus and as a single agent in an ovarian cancer expansion cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. JI-101 supplier | CAS No :900573-88-8 | AOBIOUS [aobious.com]

- 5. apexbt.com [apexbt.com]

- 6. JI101|JI-101|cas 900573-88-8|DC Chemicals [dcchemicals.com]

Application Notes and Protocols for Ji-101 Cell-Based Assays in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction